molecular formula C12H12BrF3O B1374025 1-[4-Bromo-2-(trifluoromethyl)phenyl]-2,2-dimethylpropan-1-one CAS No. 1466898-07-6

1-[4-Bromo-2-(trifluoromethyl)phenyl]-2,2-dimethylpropan-1-one

Cat. No. B1374025
CAS RN: 1466898-07-6
M. Wt: 309.12 g/mol
InChI Key: ADMIYKQBPLGFLC-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpyrazoles . The empirical formula is C8H6BrF3N2S and it has a molecular weight of 299.11 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula BrC6H3(CF3)NHCSHN2 . More detailed structural analysis would require experimental techniques such as X-ray crystallography.

Scientific Research Applications

Fluorescence Emission in Nanoparticles

1-[4-Bromo-2-(trifluoromethyl)phenyl]-2,2-dimethylpropan-1-one plays a role in the synthesis of polyfluorenes, which are used to create nanoparticles with bright fluorescence emission. These nanoparticles can exhibit quantum yields as high as 84%, with the potential for emission tuning to longer wavelengths through energy transfer to dyes. This application is critical for achieving enduring fluorescence brightness in various scientific applications (Fischer, Baier, & Mecking, 2013).

Synthesis and Reactivity Studies

The compound is also involved in studies exploring the synthesis and reactivity of various chemical structures. For example, its derivatives have been used to investigate the generation and interception of certain cyclohexadienes and the subsequent formation of unique compounds (Christl, Schreck, Fischer, Rudolph, Moigno, Fischer, Deuerlein, & Stalke, 2009).

Antiproliferative Properties

Additionally, derivatives of this compound, such as 4-bromo-3,4-dimethyl-1-phenyl-2-phospholene 1-oxide, have been synthesized and found to exhibit significant anti-proliferative effects on certain cell lines, making them potential candidates for therapeutic applications (Yamada et al., 2010).

Chemical Shift Sensitivity in Protein Studies

In protein studies, particularly in fluorine (19F) NMR, trifluoromethyl tags derived from the compound have been evaluated for their sensitivity to changes in the local dielectric and magnetic shielding environment. This sensitivity is crucial for identifying distinct protein conformers or states, highlighting its significance in biomolecular research (Ye, Larda, Li, Manglik, & Prosser, 2015).

Spectroscopic and Structural Studies

The compound is also a subject of spectroscopic and structural studies. For instance, derivatives like 1-(3-bromo-2-thienyl)-3-[4-(dimethylamino)-phenyl]prop-2-en-1-one have been investigated to understand molecular bonding, electronic absorption spectra, and other chemical properties (Ramesh et al., 2020).

Safety and Hazards

This compound may cause severe skin burns and eye damage . It is recommended to wear personal protective equipment/face protection, avoid contact with eyes, skin, or clothing, and avoid breathing dust .

Future Directions

The future directions for this compound could involve its potential use in the agrochemical and pharmaceutical industries. Trifluoromethylpyridine (TFMP) derivatives, which this compound is a part of, have found use in the protection of crops from pests and in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

1-[4-bromo-2-(trifluoromethyl)phenyl]-2,2-dimethylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrF3O/c1-11(2,3)10(17)8-5-4-7(13)6-9(8)12(14,15)16/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADMIYKQBPLGFLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C1=C(C=C(C=C1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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